3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile
Overview
Description
3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile is an organic compound with the molecular formula C16H14INO2 It is a derivative of benzonitrile, featuring an iodine atom, a methoxy group, and a 2-methylbenzyl ether substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Iodination: Introduction of the iodine atom to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Etherification: Formation of the 2-methylbenzyl ether.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methoxy and 2-methylbenzyl ether groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4-methoxybenzonitrile
- 5-methoxy-2-methylbenzonitrile
- 4-[(2-methylbenzyl)oxy]benzonitrile
Uniqueness
3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile is unique due to the combination of its substituents, which confer specific chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO2/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-8H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTQDKRHLYSJST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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